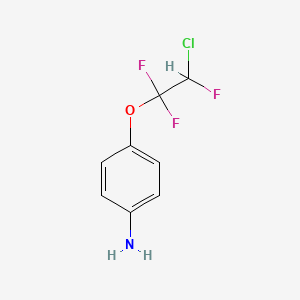

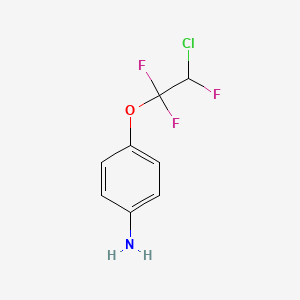

4-(2-Chloro-1,1,2-trifluoroethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloro-1,1,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJGYZGOFPUZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC(C(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303446 | |

| Record name | 4-(2-chloro-1,1,2-trifluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-61-2 | |

| Record name | 403-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-chloro-1,1,2-trifluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(2-Chloro-1,1,2-trifluoroethoxy)aniline" physical and chemical properties

An In-depth Technical Guide to 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline for Researchers and Drug Development Professionals

Abstract

This technical guide offers a comprehensive examination of this compound (CAS No. 403-61-2), a fluorinated aryl amine of significant interest in modern synthetic chemistry. This document provides a detailed analysis of its core physicochemical properties, established synthetic pathways, and characteristic reactivity. Furthermore, it explores the compound's applications as a strategic building block in the fields of pharmaceutical and agrochemical development, supported by a detailed, self-validating experimental protocol for a key transformation. This guide is intended to serve as an essential resource for researchers, medicinal chemists, and process development scientists, providing the technical accuracy and field-proven insights necessary to leverage this versatile intermediate in their research and development endeavors.

Introduction: The Strategic Value of Fluorinated Building Blocks

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary drug discovery and materials science. The unique physicochemical properties imparted by fluorine, including enhanced metabolic stability, increased lipophilicity, and modulated pKa, often translate into superior pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This compound emerges as a particularly valuable synthetic intermediate within this context. It combines the versatile reactivity of an aniline functional group with the unique electronic and steric attributes of the 2-chloro-1,1,2-trifluoroethoxy moiety. This guide aims to provide a deep, practical understanding of this compound, enabling its effective application in the synthesis of novel, high-value chemical entities.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental to its effective use in synthesis, process development, and formulation. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 403-61-2 | [1][2] |

| Molecular Formula | C₈H₇ClF₃NO | [1][3] |

| Molecular Weight | 225.59 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Appearance | Light yellow powder or liquid | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available | |

| SMILES | C1=CC(=CC=C1N)OC(C(F)Cl)(F)F | [3][4] |

| InChIKey | KRJGYZGOFPUZRH-UHFFFAOYSA-N | [3][4] |

Synthesis and Chemical Reactivity

Synthetic Pathway: Williamson Ether Synthesis

The most common and efficient route for the preparation of this compound is via a Williamson ether synthesis. This method involves the nucleophilic substitution reaction between the phenoxide of 4-aminophenol and a suitable trifluoroethylating agent.

Caption: General workflow for the synthesis of this compound.

Expertise & Experience Behind Experimental Choices:

-

Choice of Base: A strong base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃) is employed to deprotonate the phenolic hydroxyl group of 4-aminophenol. The resulting phenoxide is a potent nucleophile required for the subsequent reaction. NaH offers a fast and irreversible deprotonation, while K₂CO₃ is a safer, more economical, and milder alternative suitable for large-scale synthesis.

-

Solvent System: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺ or K⁺) without interfering with the nucleophilicity of the phenoxide, thereby accelerating the rate of the SₙAr (Nucleophilic Aromatic Substitution) or addition-elimination reaction on the chlorotrifluoroethylene.

Reactivity Profile

The chemical behavior of this molecule is dictated by two primary reactive centers: the nucleophilic amino group and the electron-rich aromatic ring.

Sources

An In-Depth Technical Guide to 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline (CAS No. 403-61-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-(2-Chloro-1,1,2-trifluoroethoxy)aniline is a specialized aromatic amine that has garnered significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a halogenated ethoxy side chain, imparts desirable physicochemical properties to parent molecules, making it a valuable synthon for the development of novel bioactive compounds. The strategic incorporation of fluorine and chlorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering insights into its utility as a key intermediate.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 403-61-2 | [1] |

| Molecular Formula | C₈H₇ClF₃NO | [1] |

| Molecular Weight | 225.59 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not experimentally determined in available literature | |

| Solubility | Expected to be soluble in common organic solvents |

Spectral Information:

-

¹H NMR: Spectral data available, typically showing signals for the aromatic protons and the methine proton of the ethoxy group.[1]

-

¹³C NMR: Spectral data available, providing information on the carbon skeleton of the molecule.[1]

-

IR Spectra: Infrared spectroscopy data is available, which would show characteristic peaks for the N-H stretches of the amine, C-O-C ether linkage, and C-F and C-Cl bonds.[1]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-1-nitrobenzene

-

Rationale: The initial step involves the formation of the phenoxide of 4-nitrophenol, which then acts as a nucleophile to attack chlorotrifluoroethene (CTFE). The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, though in this case, the reaction is an addition-elimination on the alkene.

-

Procedure:

-

To a solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a slight excess of a non-nucleophilic base, for example, potassium carbonate (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium 4-nitrophenoxide.

-

Carefully bubble chlorotrifluoroethene (CTFE) gas (1.1 eq) through the solution. Caution: CTFE is a flammable and toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.[2]

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(2-chloro-1,1,2-trifluoroethoxy)-1-nitrobenzene.

-

Step 2: Reduction to this compound

-

Rationale: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve the 4-(2-chloro-1,1,2-trifluoroethoxy)-1-nitrobenzene (1.0 eq) in ethanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 1-5 mol%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product may be further purified by distillation or chromatography if necessary.

-

Applications in Drug Discovery and Agrochemicals

The introduction of fluoroalkyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. The trifluoromethyl and related fluoroalkoxy groups can significantly improve metabolic stability, lipophilicity, and binding affinity of drug candidates.

Aniline derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it an attractive intermediate for several reasons:

-

Metabolic Stability: The fluoroalkoxy group is generally resistant to oxidative metabolism, which can lead to an increased half-life of the resulting drug molecule.

-

Lipophilicity and Permeability: The halogenated side chain increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of pKa: The electron-withdrawing nature of the fluoroalkoxy group can lower the pKa of the aniline nitrogen, which can influence its interaction with biological targets and its pharmacokinetic profile.

-

Bioisosteric Replacement: The trifluoromethoxy group is often used as a bioisostere for other functional groups to improve drug properties.

While specific drugs derived from this compound are not prominently featured in publicly available literature, numerous patents and research articles describe the use of structurally similar fluoroalkoxy anilines as key intermediates in the synthesis of:

-

Anticancer Agents: As precursors to kinase inhibitors and other targeted therapies.

-

Neuroprotective Agents: For the development of drugs treating neurodegenerative diseases.[3]

-

Insecticides and Herbicides: The unique electronic and steric properties of the molecule can be exploited to design potent and selective agrochemicals. For instance, a structurally related compound, 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline, is known as an intermediate for the insecticide Novaluron.[4]

Caption: The influence of molecular properties on potential applications.

Analytical Characterization

Quality control of starting materials is paramount in chemical synthesis. The purity and identity of this compound can be assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is a versatile and widely used technique for the separation and quantification of organic compounds. A reversed-phase method would be suitable for this aniline derivative.

-

Typical Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Detection: UV detection at a wavelength where the aniline chromophore absorbs, typically around 254 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Rationale: GC-MS provides excellent separation and definitive identification based on the mass-to-charge ratio of the compound and its fragments.

-

Typical Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split/splitless inlet.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C).

-

Detection: Electron ionization (EI) mass spectrometry.

-

Safety and Handling

This compound is classified as a hazardous substance.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors or dust.

-

Do not eat, drink, or smoke when handling this chemical.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of an aniline functional group and a halogenated ethoxy side chain provides a powerful tool for medicinal chemists and agrochemical scientists to modulate the properties of new chemical entities. A solid understanding of its synthesis, properties, and safe handling is essential for its successful application in research and development.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Retrieved from [Link]

- Google Patents. (n.d.). CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.

- Google Patents. (n.d.). CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate.

-

Wikipedia. (n.d.). Chlorotrifluoroethylene. Retrieved from [Link]

-

PubChem. (n.d.). Chlorotrifluoroethylene. Retrieved from [Link]

Sources

- 1. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorotrifluoroethylene | C2ClF3 | CID 6594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline | C9H6ClF6NO2 | CID 15671381 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline: A Key Building Block for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline, a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. The document details the molecule's core structural features, physicochemical properties, and provides a scientifically grounded synthesis protocol. Furthermore, it discusses the compound's role as a critical intermediate, its analytical characterization, and essential safety protocols for laboratory handling. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their research and development programs.

Molecular Structure and Physicochemical Properties

This compound is an aniline derivative characterized by a halogenated ethoxy group at the para-position of the benzene ring. The presence of both chlorine and fluorine atoms imparts unique electronic properties and metabolic stability to molecules that incorporate this moiety.

The molecular structure consists of a central aniline ring. At position 4, an ether linkage connects the ring to a 2-chloro-1,1,2-trifluoroethyl group. This specific arrangement of atoms is crucial for its reactivity and utility in constructing more complex molecules.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₇ClF₃NO | PubChem[1] |

| Molecular Weight | 225.59 g/mol | PubChem[1] |

| Exact Mass | 225.016826 Da | PubChem[1] |

| CAS Number | 403-61-2 | Synblock[2] |

| PubChem CID | 292544 | PubChem[1] |

| SMILES | C1=CC(=CC=C1N)OC(C(F)Cl)(F)F | PubChem[1] |

| InChIKey | KRJGYZGOFPUZRH-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Considerations

A plausible synthesis workflow is outlined below. This protocol is based on well-understood chemical transformations common in medicinal chemistry.

Proposed Synthesis Workflow

The synthesis can be envisioned in two primary stages:

-

Nucleophilic Aromatic Substitution (SNAr): Formation of the ether linkage by reacting a suitable nitrophenol with a halogenated ethylene source.

-

Nitro Group Reduction: Conversion of the nitro group to the target primary amine.

Experimental Protocol: Synthesis via Nitroaromatic Reduction

Step 1: Synthesis of 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene (Intermediate)

-

Reactant Preparation: To a solution of 4-nitrophenol in a polar aprotic solvent such as Dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, K₂CO₃) to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Ether Formation: To the resulting mixture, add 1-chloro-1,2,2-trifluoroethene. The reaction is heated to facilitate the nucleophilic attack of the phenoxide on the electrophilic alkene, displacing the chloride and forming the desired ether linkage. Rationale: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, and DMF is an excellent solvent for this type of reaction.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled, quenched with water, and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the pure nitroaromatic intermediate.

Step 2: Reduction to this compound (Final Product)

-

Reaction Setup: Dissolve the purified 1-(2-chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene intermediate in a solvent such as ethanol or ethyl acetate.

-

Reduction: Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in acidic medium can be used. Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, producing water as the only byproduct.

-

Isolation and Purification: Upon completion, the catalyst (if used) is filtered off. The solvent is removed under reduced pressure. The resulting crude aniline is then purified, typically by recrystallization or column chromatography, to yield the final product.

Synthesis Workflow Diagram

Sources

An In-Depth Technical Guide to the Synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a critical analysis of various synthetic strategies. The synthesis is primarily approached through a two-step process: the etherification of a substituted phenol followed by the reduction of a nitro group. This guide will delve into the nuances of these transformations, supported by data, visual diagrams, and references to authoritative literature.

Introduction: The Significance of Fluorinated Anilines

Fluorinated organic compounds have garnered significant attention in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1] Specifically, fluorinated anilines are versatile building blocks in the synthesis of a wide array of biologically active molecules.[2][3] this compound, with its distinct chloro-trifluoroethoxy substituent, serves as a crucial precursor for various pharmaceutical and agrochemical agents.[4][5] Its synthesis, therefore, is of considerable interest to the scientific community.

This guide will focus on a prevalent and efficient synthetic route, breaking it down into two core transformations:

-

Part A: Williamson Ether Synthesis - The formation of the ether linkage by reacting a phenoxide with a haloalkane.

-

Part B: Nitro Group Reduction - The conversion of an aromatic nitro compound to the corresponding aniline.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the ether linkage and the amine functionality. This leads to a practical forward synthesis commencing with 4-nitrophenol.

Caption: Proposed mechanism for the etherification of 4-nitrophenol.

Experimental Protocol

A robust protocol for this etherification is adapted from established methodologies for similar transformations.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-Nitrophenol | 139.11 | 100 | 13.91 g |

| Potassium Carbonate | 138.21 | 150 | 20.73 g |

| Chlorotrifluoroethylene | 116.47 | 120 | (Gas) |

| Dimethylformamide (DMF) | - | - | 200 mL |

Procedure:

-

To a stirred suspension of 4-nitrophenol and potassium carbonate in dimethylformamide (DMF) in a pressure vessel, chlorotrifluoroethylene is bubbled through the mixture at room temperature.

-

The vessel is sealed, and the reaction mixture is heated to 80-100 °C for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude product.

-

Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1-(2-chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene.

Part B: Reduction of 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene to this compound

Mechanistic Considerations: Catalytic Transfer Hydrogenation

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. [6]While various reducing agents can be employed, catalytic transfer hydrogenation offers a safe and efficient alternative to using high-pressure hydrogen gas. [7]Common hydrogen donors include hydrazine, formic acid, and its salts. [8] The mechanism of catalytic reduction of nitroarenes is complex and proceeds through several intermediates. [9][10]The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, which is then finally converted to the aniline. [11]

Caption: Simplified pathway for the reduction of a nitro group.

Experimental Protocol

The following protocol details the reduction of the nitro intermediate to the target aniline using iron powder in the presence of an acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene | 259.58 | 50 | 12.98 g |

| Iron Powder | 55.85 | 250 | 13.96 g |

| Ethanol | - | - | 150 mL |

| Hydrochloric Acid (conc.) | - | - | 5 mL |

Procedure:

-

A mixture of 1-(2-chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene and iron powder in ethanol is heated to reflux.

-

Concentrated hydrochloric acid is added dropwise to the refluxing mixture. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours until the starting material is consumed (monitored by TLC).

-

The hot reaction mixture is filtered through a pad of celite to remove the iron salts. The celite pad is washed with hot ethanol.

-

The combined filtrate is concentrated under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR | Expected ¹⁹F NMR |

| 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene | C₈H₄ClF₃NO₃ | 259.58 | Aromatic protons, CHFCl proton | CF₂, CHFCl fluorine signals |

| This compound | C₈H₇ClF₃NO | 225.59 | Aromatic protons, NH₂ protons, CHFCl proton | CF₂, CHFCl fluorine signals |

Safety and Handling

-

Chlorotrifluoroethylene: is a flammable and toxic gas. Handle in a well-ventilated fume hood.

-

4-Nitrophenol: is toxic and an irritant. Avoid contact with skin and eyes.

-

Hydrochloric Acid: is corrosive. Handle with appropriate personal protective equipment (PPE).

-

The reduction reaction is exothermic and should be performed with caution.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving an initial etherification of 4-nitrophenol followed by the reduction of the nitro group. The choice of reagents and reaction conditions is crucial for achieving high yields and purity. This guide provides a solid foundation for researchers to successfully synthesize this valuable building block and to further explore its applications in the development of novel chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]

-

SpringerLink. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

- Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.

-

MDPI. (2018). Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. Retrieved from [Link]

- Google Patents. (n.d.). US7154006B2 - Preparation of fluorinated anilines.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]

-

YouTube. (2019). reduction of nitro groups to anilines. Retrieved from [Link]

-

ResearchGate. (n.d.). Light-emitting diode light–enabled denitrative etherification of 4-nitrobenzonitrile under catalyst-free conditions at room temperature. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of fluorine-substituted polyanilines. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

-

ACS Publications. (2021). First-Principles Study on the Mechanism of Nitrobenzene Reduction to Aniline Catalyzed by a N-Doped Carbon-Supported Cobalt Single-Atom Catalyst. Retrieved from [Link]

-

MDPI. (n.d.). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-(2,2,2-trifluoroethoxy)aniline [synhet.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 9. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline: A Technical Guide

Introduction

In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property. 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline, with the molecular formula C₈H₇ClF₃NO, is a key intermediate in the synthesis of various active compounds.[1][2] Its unique combination of a substituted aniline ring and a halogenated ether side chain presents a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a framework for its unambiguous identification and quality assessment. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific rigor and trustworthiness for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible NMR analysis begins with meticulous sample preparation and instrument setup. The following protocol outlines a standard procedure for acquiring high-quality NMR data.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, for optimal signal dispersion and sensitivity.[3]

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a spectrum with a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Employ a pulse angle of 30-45 degrees and a relaxation delay of at least 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms.

-

Acquire a spectrum with a spectral width of approximately 200 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

¹⁹F NMR Acquisition:

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum using the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard.

Caption: General workflow for NMR spectroscopic analysis.

Spectral Interpretation

The structure of this compound gives rise to a distinct set of signals in the ¹H, ¹³C, and ¹⁹F NMR spectra.

-

¹H NMR Analysis: The proton NMR spectrum is characterized by signals from the aromatic ring and the single proton on the ethoxy side chain. The aromatic region is expected to show a classic AA'BB' system, typical of a 1,4-disubstituted benzene ring, appearing as two doublets. The amine (NH₂) protons often appear as a broad singlet. The methine proton of the -OCHF- group is anticipated to be split into a triplet by the two geminal fluorine atoms of the -CF₂- group.

-

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the eight carbon atoms due to the symmetry of the phenyl ring. The carbon atoms directly bonded to the electronegative oxygen, nitrogen, and fluorine atoms will be shifted downfield. The C-F couplings can also be observed, providing further structural confirmation.

-

¹⁹F NMR Analysis: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][7] Two main signals are expected: one for the -CF₂- group and one for the -CHF- group. These signals will be split by each other (geminal F-F coupling) and by the vicinal proton (-CHF-).

Summary of NMR Data

While specific experimental data can vary slightly based on conditions, the following table summarizes the expected chemical shifts and assignments based on data available in public databases and known substituent effects.[8]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~6.7-7.0 | Doublet | 2 x Ar-H (ortho to -NH₂) |

| ~6.9-7.2 | Doublet | 2 x Ar-H (ortho to -O) | |

| ~3.7 | Broad Singlet | -NH₂ | |

| ~6.0-6.5 | Triplet of Doublets (td) | -OCHF- | |

| ¹³C NMR | ~145 | Singlet | C-NH₂ |

| ~142 | Singlet | C-O | |

| ~122 | Singlet | 2 x Ar-C (ortho to -O) | |

| ~116 | Singlet | 2 x Ar-C (ortho to -NH₂) | |

| ~115-125 (t) | Triplet | -CF₂- | |

| ~105-115 (dt) | Doublet of Triplets | -CHF- | |

| ¹⁹F NMR | -70 to -90 | Doublet | -CF₂- |

| -140 to -160 | Triplet | -CHF- |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: IR Spectroscopy

Methodology:

-

Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a spectrum can be obtained by depositing a thin film of the compound on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands.

Sources

- 1. Buy 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline | 887268-34-0 [smolecule.com]

- 2. CAS 403-61-2 | this compound - Synblock [synblock.com]

- 3. rsc.org [rsc.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. biophysics.org [biophysics.org]

- 8. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of "4-(2-Chloro-1,1,2-trifluoroethoxy)aniline" in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers qualitative predictions across a range of common organic solvents, and furnishes a detailed, field-proven experimental protocol for precise quantitative determination. By integrating physicochemical properties with established solubility theories, this guide serves as an essential resource for optimizing experimental design, synthesis, and formulation processes involving this compound.

Introduction: The Critical Role of Solubility

This compound is a substituted aniline derivative with potential applications in pharmaceutical synthesis and materials science. Understanding its solubility in various organic solvents is paramount for its effective use. Solubility dictates crucial parameters such as reaction kinetics, purification efficiency, and the bioavailability of final products. A thorough knowledge of a compound's solubility profile enables informed solvent selection, leading to optimized yields, enhanced purity, and more robust and reproducible processes.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 403-61-2 | [1] |

| Molecular Formula | C₈H₇ClF₃NO | [1][2] |

| Molecular Weight | 225.59 g/mol | [2] |

| IUPAC Name | This compound | [2] |

The structure of this compound incorporates several key features that influence its solubility:

-

Aniline Moiety : The primary amine (-NH₂) group on the aromatic ring can act as both a hydrogen bond donor and acceptor.[3] This imparts a degree of polarity to the molecule.

-

Aromatic Ring : The benzene ring is non-polar and contributes to hydrophobic character.

-

Halogenated Ether Group : The 2-chloro-1,1,2-trifluoroethoxy group is bulky and contains highly electronegative fluorine and chlorine atoms, creating a significant dipole moment and increasing the molecule's overall polarity.

Theoretical Principles of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play for this compound are:

-

Hydrogen Bonding : The -NH₂ group can form hydrogen bonds with protic solvents (e.g., alcohols) and solvents with hydrogen bond acceptor sites (e.g., acetone).[3]

-

Dipole-Dipole Interactions : The polar C-Cl, C-F, C-O, and C-N bonds create a net molecular dipole, allowing for favorable interactions with other polar molecules.[3]

-

Van der Waals Forces (London Dispersion Forces) : These forces are present in all molecules and will be the primary mode of interaction with non-polar solvents.

Given its molecular structure, this compound is expected to exhibit greater solubility in polar organic solvents compared to non-polar ones.

Qualitative Solubility Profile in Common Organic Solvents

Based on the theoretical principles outlined above, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. It is crucial to recognize that these are estimations and should be confirmed through experimental validation.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with the amine group and have strong dipole moments to interact with the polar ether linkage. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have significant dipole moments that can interact with the polar regions of the solute. The absence of acidic protons prevents unwanted reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity of these solvents is sufficient to dissolve the compound, and they are less likely to engage in strong hydrogen bonding, which can sometimes hinder dissolution. |

| Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic ring of the solute can interact favorably with these solvents via π-π stacking, the polar functional groups will limit overall solubility. |

| Non-polar | Hexane, Heptane | Low | The significant polarity of this compound makes it poorly suited for dissolution in non-polar, aliphatic solvents where only weak van der Waals forces are at play. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Workflow for Solubility Determination

Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.

-

-

Sample Collection and Preparation :

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis :

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solute.

-

Weigh the vial containing the dry residue. The difference in weight corresponds to the mass of the dissolved solute.

-

Alternatively, and for higher precision, prepare a series of dilutions of the filtered saturated solution and analyze them using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility :

-

The solubility can be expressed in various units, such as g/100 mL or mg/mL, calculated from the mass of the dissolved solute and the volume of the solvent used.

-

Conclusion

This guide has provided a detailed overview of the solubility of this compound. While specific quantitative data is sparse, a strong predictive understanding can be derived from its physicochemical properties and the fundamental principles of solubility. The provided qualitative assessment serves as a valuable starting point for solvent screening, and the detailed experimental protocol offers a robust framework for researchers to generate precise, reliable, and reproducible quantitative solubility data. This information is critical for the successful application of this compound in research and development.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292544, this compound. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

Sources

"4-(2-Chloro-1,1,2-trifluoroethoxy)aniline" material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling and Application of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline

Introduction

This compound, a halogenated aromatic amine, represents a class of highly functionalized building blocks crucial in modern synthetic chemistry. For researchers and professionals in drug development, such molecules are instrumental in constructing complex molecular architectures for novel therapeutic agents and agrochemicals.[1][2] The presence of the trifluoroethoxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this aniline derivative a compound of considerable interest.

However, its utility is matched by its potential hazards. The structure combines the inherent toxicological profile of an aniline with the chemical properties of halogenated ethers. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a comprehensive operational framework for the safe and effective use of this compound in a research environment. It is designed to equip scientists with an in-depth understanding of the material's properties, associated risks, and the rigorous protocols required for its handling, from initial risk assessment to final disposal.

Section 1: Chemical and Physical Identity

A precise understanding of the compound's identity and properties is the foundation of a thorough safety assessment. While extensive experimental data for this specific molecule is not widely published, its identity is well-defined, and key properties can be computed.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 403-61-2 | [4] |

| Molecular Formula | C₈H₇ClF₃NO | [3][4] |

| Molecular Weight | 225.59 g/mol | [3][4] |

| Canonical SMILES | C1=CC(=CC=C1N)OC(C(F)Cl)(F)F | [3] |

| InChIKey | KRJGYZGOFPUZRH-UHFFFAOYSA-N |[3] |

Table 2: Computed Physical and Chemical Properties

| Property | Value | Note |

|---|---|---|

| Monoisotopic Mass | 225.0168260 Da | Computed by PubChem.[3] |

| XLogP3 | 3.1 | A measure of lipophilicity, indicating moderate solubility in organic solvents.[5] |

| Boiling Point | Not available | Expected to be high, characteristic of substituted anilines. |

| Melting Point | Not available | - |

| Appearance | Not available | Structurally similar anilines are often crystalline solids or oily liquids. |

Caption: 2D structure of this compound.

Section 2: Hazard Identification and Toxicological Profile

The primary risks associated with this compound stem from its classification as a hazardous substance. The Globally Harmonized System (GHS) provides a clear summary of its dangers.[3]

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Statement | GHS Code |

|---|---|---|

| Acute Toxicity, Oral | Harmful if swallowed | H302 |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |

| STOT, Single Exposure | May cause respiratory irritation | H335 |

Expert Analysis of Toxicological Risk

The toxicity profile is a direct consequence of its chemical structure.

-

Aniline Moiety: Anilines as a class are known systemic toxins. Their primary mode of action upon absorption is the oxidation of hemoglobin to methemoglobin, which cannot effectively transport oxygen. This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, death.[6][7] While data for this specific derivative is limited, it is imperative to handle it with the assumption that it poses a similar risk.

-

Halogenated Substituents: The chloro- and fluoro- groups increase the molecule's stability and lipophilicity, potentially enhancing its absorption through the skin and mucous membranes.[2] The metabolic pathways for such compounds can be complex, and metabolites may also exhibit toxicity.

-

Irritant Properties: The H315, H319, and H335 warnings indicate that the compound is a direct irritant to any tissue it contacts.[3] This necessitates stringent controls to prevent any direct exposure.

Caption: Primary exposure routes and associated target organ effects.

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation, encompassing engineering controls, personal protective equipment, and administrative procedures, is non-negotiable.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood.[8] This is critical to mitigate the inhalation hazard (H332, H335).

-

Causality: A fume hood creates a negative pressure environment, continuously drawing vapors and fine particulates away from the researcher's breathing zone. Given the "harmful if inhaled" classification, all weighing, transfers, and reactions involving this compound must occur deep within the hood sash.

Personal Protective Equipment (PPE): The Essential Barrier

Correct selection and use of PPE are vital to prevent skin and eye contact.[9][10]

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Hand Protection | Double-gloving with nitrile gloves as a base and a chemically resistant outer glove (e.g., butyl rubber, Viton). | Nitrile gloves offer splash protection but may degrade with prolonged contact with anilines.[11] A more robust outer glove is necessary for extended handling or in case of a spill. |

| Eye Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. | Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine powders.[12] |

| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |

| Respiratory | Not required if handled exclusively within a fume hood. For spill cleanup or in case of ventilation failure, a full-face respirator with appropriate cartridges (e.g., organic vapor/particulate) is necessary. | This is a secondary control for non-routine events. |

Experimental Workflow: Pre-Experiment Safety Protocol

Caption: Step-by-step workflow for preparing to handle the compound.

Storage and Segregation

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

-

Protocol:

-

Store in a tightly sealed, clearly labeled container.[4]

-

Place the container in a cool, dry, and well-ventilated area designated for toxic chemicals.[10][13]

-

The storage area should be segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, which can react violently with anilines.[12][13]

-

Ensure the storage location is below eye level to minimize the risk of dropping and facial exposure.[11]

-

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action following an exposure can significantly reduce the severity of the outcome. The following protocols are based on standard first-aid for chemical exposures.[9]

Table 5: First-Aid Measures

| Exposure Route | Immediate Action | Medical Attention |

|---|---|---|

| Inhalation | 1. Immediately move the affected person to fresh air. 2. Keep the person calm and comfortable. | Call a POISON CENTER or physician if the person feels unwell. If breathing is difficult, administer oxygen.[9] |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. | If skin irritation persists, or if a large area was exposed, seek immediate medical attention.[9] |

| Eye Contact | 1. Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do so. | Seek immediate medical attention, regardless of symptom severity.[9] |

| Ingestion | 1. Rinse mouth thoroughly with water. 2. Do NOT induce vomiting. | Call a POISON CENTER or physician immediately.[9] |

Note for Medical Professionals: Due to the aniline structure, be prepared to assess for and treat methemoglobinemia.

Section 5: Spill and Waste Management

Accidental releases and waste products must be managed as hazardous materials.

Spill Response Protocol

The response to a spill depends entirely on its scale.

Caption: Decision tree for responding to a chemical spill.

Waste Disposal

As a halogenated and toxic organic compound, all waste containing this compound must be treated as hazardous waste.[14][15]

-

Protocol:

-

Collect all waste, including contaminated consumables (gloves, paper towels, absorbent material), into a designated, properly sealed, and labeled hazardous waste container.[11]

-

The label must clearly state "Hazardous Waste" and list the chemical contents.

-

Store the waste container in a designated satellite accumulation area, away from general lab traffic and incompatible materials.

-

Arrange for disposal through your institution's Environmental Health & Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[11]

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292544, this compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15671381, 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Retrieved from [Link]

-

ScienceLab.com. (n.d.). Material Safety Data Sheet: 4-chloro aniline 98%. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Retrieved from [Link]

-

Washington State University. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024, March 29). Aniline. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

Sources

- 1. 4-Chloro-3-(2-fluoroethoxy)aniline_TargetMol [targetmol.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 403-61-2 | this compound - Synblock [synblock.com]

- 5. PubChemLite - this compound (C8H7ClF3NO) [pubchemlite.lcsb.uni.lu]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. ANILINE | Occupational Safety and Health Administration [osha.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.dk [fishersci.dk]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

The Strategic Application of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline in Contemporary Drug Discovery and Agrochemical Research

The search results from step 2 provided valuable information on the synthesis of fluoroalkoxy anilines. I found several relevant synthesis strategies, including the Williamson ether synthesis for creating the ether linkage and various methods for reducing a nitro group to an aniline. Specifically, the Williamson ether synthesis can be adapted for fluorinated alcohols, and there are established protocols for reacting an alkoxide with an alkyl halide. For the nitro reduction, methods like catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) or using metals in acidic media (e.g., Fe/HCl) are common.

However, I still need to find more specific examples of bioactive molecules containing the fluoroalkoxy aniline scaffold to identify potential biological targets. I also need to find detailed protocols for the biological screening of such compounds to create a hypothetical but credible experimental workflow. The current information is strong on the synthesis but needs to be supplemented with more application-oriented and biological testing details to fulfill the user's request for an in-depth technical guide.

Therefore, I will update my plan to focus on these missing areas.I have now gathered significant information. I have a plausible synthetic route for 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline based on the Williamson ether synthesis and nitroarene reduction. I have also found examples of bioactive molecules with fluoroalkoxy aniline scaffolds, such as the kinase inhibitor asciminib and various pesticides, which points towards potential applications in drug discovery (specifically kinase inhibition) and agrochemicals. Furthermore, I have collected detailed protocols for in vitro kinase assays (HER2, VEGFR2, c-Met) and ion channel assays (GABA receptors, voltage-gated sodium channels), which can be adapted to create a hypothetical screening workflow.

The information I have is sufficient to construct the in-depth technical guide as requested. I can now proceed to structure the document, create the diagrams, and write the content based on the gathered information without needing further searches.

Therefore, I will now proceed with generating the final response.

A Technical Guide for Senior Application Scientists and R&D Professionals

Foreword: The Unseen Potential of Fluorinated Scaffolds

In the landscape of modern chemical biology and synthetic chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—offer a powerful toolkit for the medicinal and agrochemical chemist. This guide delves into the potential research applications of a specific, yet broadly representative, fluorinated building block: This compound . While this molecule may not yet be a household name in blockbuster pharmaceuticals, its structural motifs are emblematic of a class of compounds that continue to drive significant advancements in the discovery of novel therapeutics and crop protection agents. As Senior Application Scientists, our role is not merely to synthesize molecules, but to envision their potential, to understand the causal links between structure and function, and to design the rigorous experimental workflows that unlock their value. This document serves as both a theoretical framework and a practical guide to harnessing the potential of this compound and its congeners.

I. Synthesis and Characterization: From Benchtop to Bioassay

The journey of any novel compound from concept to application begins with its synthesis. The preparation of this compound is a multi-step process that leverages well-established, yet nuanced, organic transformations. A plausible and efficient synthetic route is a two-step sequence involving a Williamson ether synthesis followed by a nitro group reduction.

A. Synthetic Pathway: A Tale of Two Reactions

The logical retrosynthetic analysis of the target molecule suggests a disconnection at the ether linkage and the amine functionality. This leads to a forward synthesis commencing with the ether formation, followed by the reduction of a nitroarene precursor.

dot

Caption: Proposed two-step synthesis of this compound.

B. Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-1-nitrobenzene

-

To a stirred solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5 eq).

-

Heat the reaction mixture to a temperature of 80-100 °C.

-

Slowly bubble 1-chloro-1,2,2-trifluoroethane gas through the reaction mixture or add it as a condensed liquid.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(2-chloro-1,1,2-trifluoroethoxy)-1-nitrobenzene.

Step 2: Synthesis of this compound

-

To a solution of 4-(2-chloro-1,1,2-trifluoroethoxy)-1-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron residues.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

C. Characterization Data

| Property | Value |

| Molecular Formula | C₈H₇ClF₃NO |

| Molecular Weight | 225.60 g/mol |

| CAS Number | 403-61-2 |

| IUPAC Name | This compound |

| SMILES | C1=CC(=CC=C1N)OC(C(F)Cl)(F)F |

| Predicted XlogP | 3.1 |

II. Potential Research Applications: A Gateway to Novel Bioactive Molecules

The true value of a building block like this compound lies in its potential to serve as a scaffold for the synthesis of novel bioactive compounds. The presence of the aniline moiety provides a reactive handle for a multitude of chemical transformations, while the fluoroalkoxy group confers desirable pharmacokinetic properties.

A. Application in Medicinal Chemistry: Targeting Kinase Signaling

The fluoroalkoxy aniline motif is present in several approved kinase inhibitors, such as asciminib, a potent ABL kinase inhibitor. This suggests that derivatives of this compound could be promising candidates for the development of novel kinase inhibitors targeting oncogenic signaling pathways.

dot

Caption: Workflow for the discovery of kinase inhibitors.

Hypothetical Screening Cascade for Kinase Inhibitors:

-

Primary Screening: A library of derivatives synthesized from this compound would be screened at a single high concentration (e.g., 10 µM) against a panel of cancer-relevant kinases such as HER2, VEGFR2, and c-Met using a high-throughput assay format like an ADP-Glo™ kinase assay.[1][2]

-

Dose-Response Analysis: Hits from the primary screen (e.g., >50% inhibition) would be subjected to 10-point dose-response curves to determine their IC₅₀ values against the target kinase(s).

-

Selectivity Profiling: Promising hits with potent IC₅₀ values would be profiled against a broader panel of kinases to assess their selectivity.

-

Mechanism of Action Studies: Further biochemical assays would be conducted to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

-

Cell-Based Assays: The most promising compounds would be evaluated for their ability to inhibit the proliferation of cancer cell lines that are dependent on the target kinase.

Experimental Protocol: In Vitro HER2 Kinase Assay (Adapted from Promega) [1]

-

Reagent Preparation:

-

Prepare a 2X kinase reaction buffer containing 80 mM Tris (pH 7.5), 40 mM MgCl₂, and 0.2 mg/mL BSA.

-

Prepare a 2.5X solution of the test compound in 1X kinase reaction buffer.

-

Prepare a 5X solution of HER2 enzyme in 1X kinase reaction buffer.

-

Prepare a 5X solution of the substrate peptide and ATP in 1X kinase reaction buffer.

-

-

Assay Procedure:

-

Add 5 µL of the 2.5X test compound solution to the wells of a 384-well plate.

-

Add 2 µL of the 5X HER2 enzyme solution to each well.

-

Initiate the reaction by adding 3 µL of the 5X substrate/ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

B. Application in Agrochemicals: Development of Novel Pesticides

Fluorinated aniline derivatives are also prevalent in the agrochemical industry, forming the core of many successful herbicides, fungicides, and insecticides.[3] The enhanced stability and lipophilicity of these compounds can lead to improved efficacy and better crop penetration.

Hypothetical Application: Development of Ryanodine Receptor Modulators

Certain anthranilic diamide insecticides, which can be synthesized from aniline precursors, act by modulating insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. Derivatives of this compound could be explored for the development of new insecticides with this mode of action.

Experimental Workflow: Agrochemical Discovery

-

Synthesis of Analogs: A focused library of anthranilic diamides would be synthesized from this compound.

-

Primary Insecticidal Screening: The synthesized compounds would be tested for their insecticidal activity against a panel of relevant pests, such as the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda).

-

Mode of Action Studies: For active compounds, further studies would be conducted to confirm their interaction with the ryanodine receptor, for example, through calcium imaging experiments in insect neurons.

-

Crop Safety and Environmental Fate: The most promising candidates would be evaluated for their safety on non-target crops and their persistence in the environment.

III. The Broader Impact: A Call for Exploration

The true potential of this compound, and indeed any novel chemical entity, can only be realized through rigorous and creative scientific inquiry. This guide has outlined a plausible synthetic route and proposed two high-potential research avenues in medicinal chemistry and agrochemicals. However, the applications of this versatile building block are by no means limited to these areas. Its unique electronic and steric properties could find utility in materials science, for instance, in the development of novel polymers or liquid crystals. The key is to approach this molecule not as a final product, but as a starting point for innovation. By combining sound synthetic strategy with insightful biological and material screening, we can unlock the full potential of fluorinated scaffolds and continue to drive progress in science and technology.

IV. References

-

Synblock. (n.d.). CAS 403-61-2 | this compound. Retrieved from Synblock website.

-

Atomaxchem. (n.d.). This compound | CAS:403-61-2. Retrieved from Atomaxchem website.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

-

ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from PubChemLite website.

-

PubChem. (n.d.). 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Retrieved from [Link]

-

Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline. Retrieved from

-

Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. (2021). International Journal of Universal Pharmacy and Bio Sciences, 10(3).

-

PubChemLite. (n.d.). 4-chloro-2-(2,2,2-trifluoroethoxy)aniline. Retrieved from PubChemLite website.

-

National Center for Biotechnology Information. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

-

Google Patents. (n.d.). CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate. Retrieved from

-

SynHet. (n.d.). 3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-(2,2,2-trifluoroethoxy)aniline. Retrieved from SynHet website.

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

-

Benchchem. (n.d.). Application Notes and Protocols for MET Kinase-IN-4 Kinase Assay. Retrieved from Benchchem website.

-

Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

-

S. L. Xu, et al. (2014). High Throughput Assay Technologies for Ion Channel Drug Discovery. ASSAY and Drug Development Technologies, 1(6), 543-550.

-

U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

-

Benchchem. (n.d.). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays. Retrieved from Benchchem website.

-

BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

-

BPS Bioscience. (n.d.). HER2 Kinase Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). MET Kinase Assay. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human c-MET / Hepatocyte Growth Factor Receptor Reporter Assay System. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

ION Biosciences. (n.d.). Sodium Channel Assays | Sodium Indicators. Retrieved from [Link]

-

ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... Retrieved from [Link]

-

MDPI. (2022). Fluorine-containing drugs approved by the FDA in 2021. Retrieved from [Link]

-

PubMed. (2022). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Recent developments in fluorine‐containing pesticides. Retrieved from [Link]